Ro 32-0432 hydrochloride
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Overview
Description
Ro 32-0432 hydrochloride is a selective cell-permeable protein kinase C inhibitor. It displays a high degree of selectivity for protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II over protein kinase C epsilon. This compound is known for its ability to prevent T-cell-driven chronic inflammatory responses in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 32-0432 hydrochloride involves multiple steps, starting with the preparation of the core bisindolylmaleimide structure. The key steps include:
Formation of the bisindolylmaleimide core: This involves the reaction of indole derivatives with maleimide under specific conditions to form the bisindolylmaleimide structure.
Functionalization: The bisindolylmaleimide core is then functionalized with various substituents to enhance its selectivity and potency as a protein kinase C inhibitor.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its solubility and stability
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale synthesis of the bisindolylmaleimide core and its subsequent functionalization.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve high purity levels.
Formulation: The purified compound is then converted into its hydrochloride salt form and formulated for various applications.
Chemical Reactions Analysis
Types of Reactions
Ro 32-0432 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties.
Reduction: Reduction reactions can occur at the maleimide core.
Substitution: Substitution reactions can take place at various positions on the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Ro 32-0432 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein kinase C signaling pathways.
Biology: Employed in research on T-cell activation and chronic inflammatory responses.
Medicine: Investigated for its potential therapeutic applications in autoimmune diseases and chronic inflammation.
Industry: Utilized in the development of new protein kinase C inhibitors for various applications
Mechanism of Action
Ro 32-0432 hydrochloride exerts its effects by selectively inhibiting protein kinase C isoforms. It binds to the ATP-binding site of protein kinase C, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts protein kinase C-mediated signaling pathways, leading to reduced T-cell activation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Bisindolylmaleimide I: Another protein kinase C inhibitor with a similar core structure but different selectivity profile.
Staurosporine: A broad-spectrum kinase inhibitor with less selectivity for protein kinase C isoforms.
Gö 6983: A selective protein kinase C inhibitor with a different chemical structure.
Uniqueness
Ro 32-0432 hydrochloride is unique due to its high selectivity for protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II over protein kinase C epsilon. This selectivity makes it a valuable tool for studying specific protein kinase C-mediated signaling pathways and for potential therapeutic applications in diseases involving chronic inflammation .
Properties
IUPAC Name |
3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPRASOZRZDELU-LMOVPXPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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